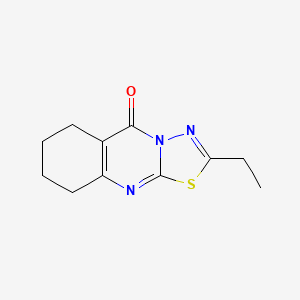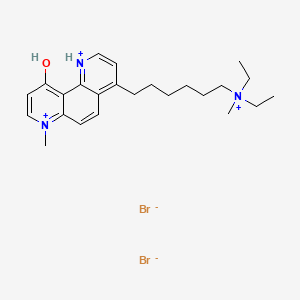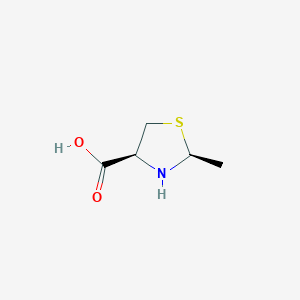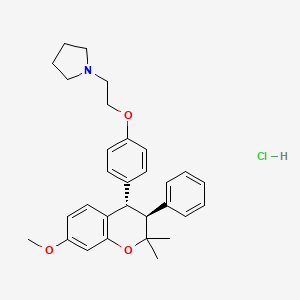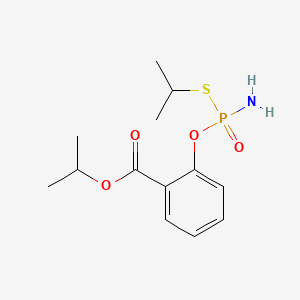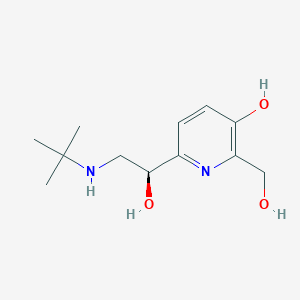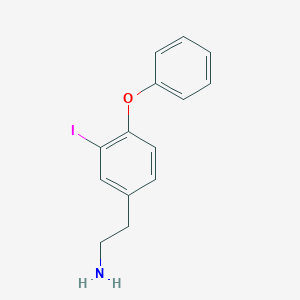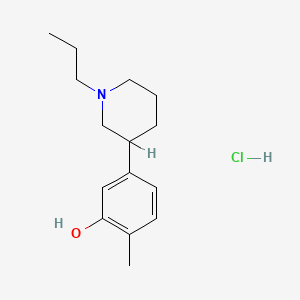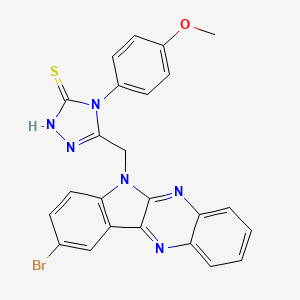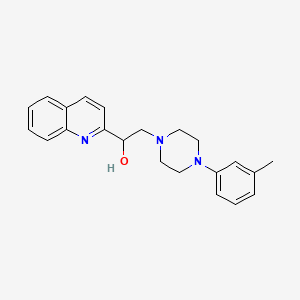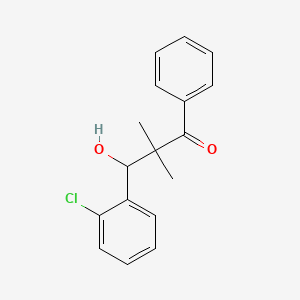
3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “NIOSH/UG9366300” is known as Tetraisopropylstannane. It is a chemical compound that contains tin and is used primarily in laboratory settings. This compound is recognized for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Tetraisopropylstannane can be synthesized through the reaction of tin tetrachloride with isopropyl magnesium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, Tetraisopropylstannane is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Tetraisopropylstannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
科学研究应用
Tetraisopropylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Used in the production of various tin-based materials and compounds.
作用机制
Tetraisopropylstannane exerts its effects through interactions with various molecular targets. The tin atom in the compound can form bonds with other atoms and molecules, facilitating various chemical reactions. The pathways involved include the formation and breaking of chemical bonds, leading to the desired chemical transformations.
相似化合物的比较
Similar Compounds
- Tetramethyltin
- Tetraethyltin
- Tetrabutyltin
Uniqueness
Tetraisopropylstannane is unique due to its specific structure and reactivity. The presence of isopropyl groups provides distinct steric and electronic properties, making it suitable for specific applications that other organotin compounds may not be able to achieve.
属性
CAS 编号 |
75990-55-5 |
|---|---|
分子式 |
C17H17ClO2 |
分子量 |
288.8 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-8-4-3-5-9-12)16(20)13-10-6-7-11-14(13)18/h3-11,16,20H,1-2H3 |
InChI 键 |
DMVGZLXFGBUKJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC=CC=C1Cl)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


